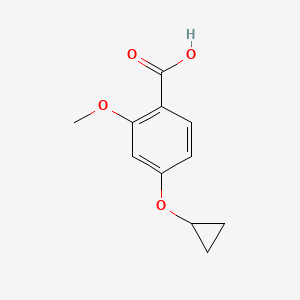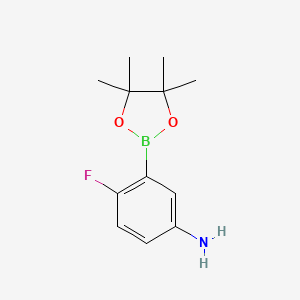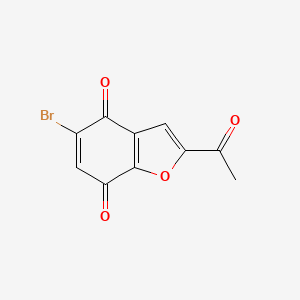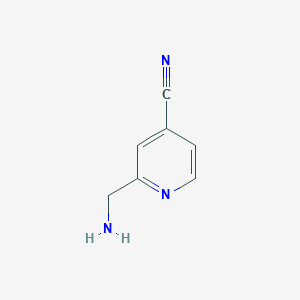
2-(Aminomethyl)isonicotinonitrile
概要
説明
2-(Aminomethyl)isonicotinonitrile is an organic compound with the molecular formula C7H7N3 It is a derivative of isonicotinonitrile, featuring an aminomethyl group attached to the second carbon of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)isonicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with isonicotinonitrile, which is commercially available or can be synthesized from isonicotinic acid.
Aminomethylation: The key step involves the introduction of the aminomethyl group. This can be achieved through a Mannich reaction, where isonicotinonitrile reacts with formaldehyde and a primary or secondary amine under acidic conditions.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol at temperatures ranging from 50°C to 80°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials and the desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(Aminomethyl)isonicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine, resulting in 2-(Aminomethyl)isonicotinamide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Nitrile oxides or other oxidized derivatives.
Reduction: 2-(Aminomethyl)isonicotinamide.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-(Aminomethyl)isonicotinonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and ligands for coordination chemistry.
Biology: The compound is investigated for its potential as a bioactive molecule, with studies focusing on its antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly as a precursor for pharmaceuticals targeting neurological and infectious diseases.
Industry: It is used in the development of agrochemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.
作用機序
The mechanism of action of 2-(Aminomethyl)isonicotinonitrile depends on its specific application:
Biological Activity: The compound may interact with enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects.
Chemical Reactivity: The aminomethyl group can act as a nucleophile, participating in various chemical reactions that modify the compound’s structure and properties.
類似化合物との比較
Similar Compounds
Isonicotinonitrile: The parent compound without the aminomethyl group.
2-(Aminomethyl)pyridine: Similar structure but lacks the nitrile group.
4-(Aminomethyl)isonicotinonitrile: Isomer with the aminomethyl group at the fourth position.
Uniqueness
2-(Aminomethyl)isonicotinonitrile is unique due to the presence of both the aminomethyl and nitrile groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
特性
IUPAC Name |
2-(aminomethyl)pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQWSUCAILJFNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


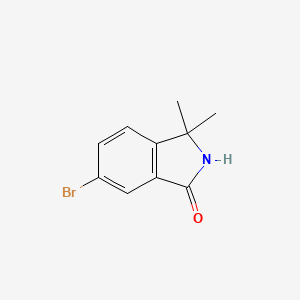
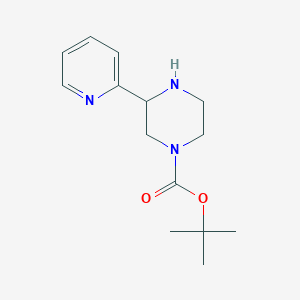
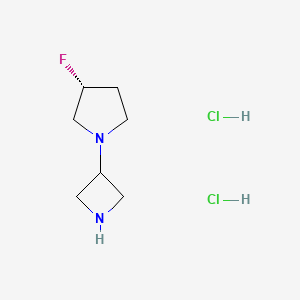
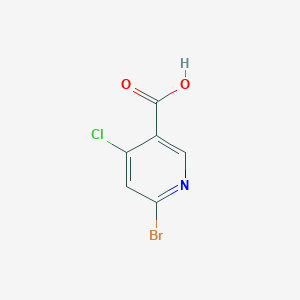
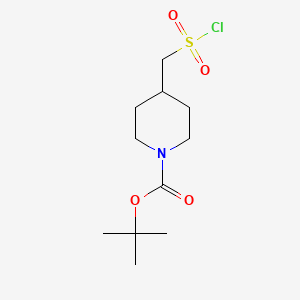

![8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B1378898.png)
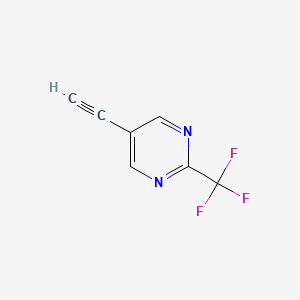
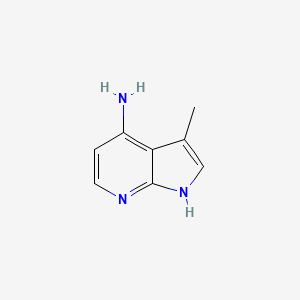
![3-Azabicyclo[3.1.0]hexan-1-ylmethanol](/img/structure/B1378901.png)
